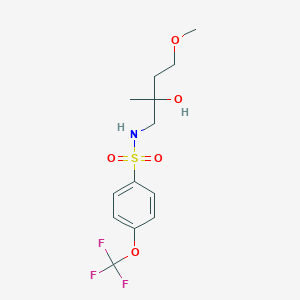
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethoxy)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethoxy)benzenesulfonamide is a useful research compound. Its molecular formula is C13H18F3NO5S and its molecular weight is 357.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Kinetics and Mechanisms
The hydrolysis and degradation mechanisms of similar sulfonylurea compounds, like triasulfuron, have been extensively studied. These studies provide insights into the kinetic behavior and hydrolysis pathways of N-substituted benzenesulfonamides. For instance, triasulfuron was found to be more persistent in neutral or weakly basic solutions than in acidic solutions, with degradation primarily occurring through cleavage of the sulfonylurea bridge. This information is crucial for understanding the stability and environmental fate of such compounds (Braschi et al., 1997).
Photodynamic Therapy Applications
N-substituted benzenesulfonamides have potential applications in photodynamic therapy for cancer treatment. A study on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups revealed their suitability as Type II photosensitizers. These compounds displayed good fluorescence properties, high singlet oxygen quantum yield, and were effective in Type II mechanisms for photodynamic therapy, highlighting their potential for cancer treatment applications (Pişkin et al., 2020).
Molecular Binding and Inhibition Studies
N-substituted benzenesulfonamides have been studied for their binding and inhibition properties. For example, research into the binding of N-substituted benzenesulfonamides to human isoform II of carbonic anhydrases revealed significant aspects of their inhibition mechanisms. Such studies are essential for understanding the therapeutic potential of these compounds in various medical applications (Di Fiore et al., 2011).
Herbicide Metabolism and Environmental Interactions
The metabolism and environmental interaction of herbicides like chlorsulfuron, a compound structurally similar to N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethoxy)benzenesulfonamide, have been a subject of study. These investigations provide insights into the selectivity of such herbicides in cereals, their degradation in soil, and the factors influencing their adsorption and persistence in different environmental matrices (Sweetser et al., 1982; Pusino et al., 2003).
Analgesic and Anti-inflammatory Applications
Studies have explored the potential of N-substituted benzenesulfonamides in pharmacological applications, particularly as analgesic and anti-inflammatory agents. For example, compounds like SB-399885 have been shown to possess cognitive enhancing properties and potential therapeutic utility in disorders characterized by cognitive deficits (Hirst et al., 2006).
特性
IUPAC Name |
N-(2-hydroxy-4-methoxy-2-methylbutyl)-4-(trifluoromethoxy)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18F3NO5S/c1-12(18,7-8-21-2)9-17-23(19,20)11-5-3-10(4-6-11)22-13(14,15)16/h3-6,17-18H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTBATCAFYQPNNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18F3NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-(N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)sulfamoyl)phenoxy)acetamide](/img/structure/B2962992.png)
![8-(4-ethoxyphenyl)-4-oxo-N-(4-phenylbutan-2-yl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2962994.png)
![3-Methyl-7-[(4-methylphenyl)methyl]-8-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]purine-2,6-dione](/img/structure/B2962996.png)
![Ethyl 4-[3-(methanesulfonamido)phenyl]-6-(2-methylphenyl)-2-oxocyclohex-3-ene-1-carboxylate](/img/structure/B2962997.png)
![2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)acetamide](/img/structure/B2962998.png)
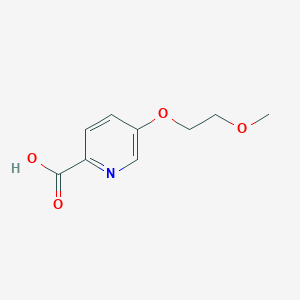
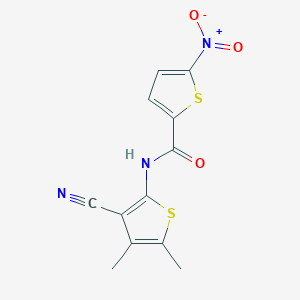
![4-[(4-Methylbenzyl)oxy]benzenecarbohydrazide](/img/structure/B2963002.png)

![N-[(4-methylphenyl)methyl]-2-oxo-2H-chromene-6-sulfonamide](/img/structure/B2963005.png)
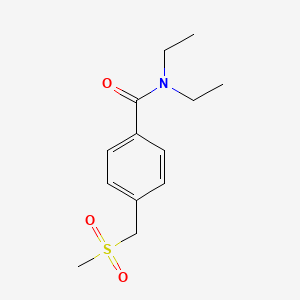
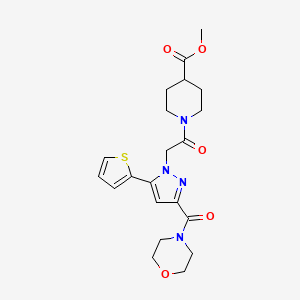
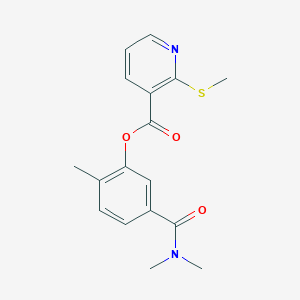
![2-(3-benzyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2963013.png)
